molecular formula C13H12ClNO B15257058 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde

Cat. No.: B15257058
M. Wt: 233.69 g/mol
InChI Key: TWRIGSKFGWMKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and an aldehyde functional group in the quinoline ring system makes this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 2-Chloro-6-(propan-2-yl)quinoline-3-carboxylic acid.

    Reduction: 2-Chloro-6-(propan-2-yl)quinoline-3-methanol.

    Substitution: 2-Amino-6-(propan-2-yl)quinoline-3-carbaldehyde or 2-Thio-6-(propan-2-yl)quinoline-3-carbaldehyde.

Scientific Research Applications

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and aldehyde groups can interact with biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring system can also intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    6-(Propan-2-yl)quinoline-3-carbaldehyde: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.

    2-Chloro-6-methylquinoline-3-carbaldehyde: Contains a methyl group instead of a propan-2-yl group, which may alter its steric and electronic properties.

Uniqueness

2-Chloro-6-(propan-2-yl)quinoline-3-carbaldehyde is unique due to the presence of both the chloro and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the quinoline ring system makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-6-propan-2-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C13H12ClNO/c1-8(2)9-3-4-12-10(5-9)6-11(7-16)13(14)15-12/h3-8H,1-2H3

InChI Key

TWRIGSKFGWMKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.